Specific Scientific Field: Agricultural Chemistry
Summary: 1,2,3-Triazoles, which have applications as agrochemicals, can be incorporated into indolo[2,3-b]quinoxaline scaffolds. Such hybrid molecules may exhibit synergistic effects, making them potential candidates for crop protection and pest control .
9-Methyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound characterized by a fused indole and quinoxaline ring system. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields. The compound's molecular formula is , and it has a molecular weight of 168.18 g/mol. Its structural features allow for significant interactions with biological macromolecules, particularly DNA and proteins, which are critical for its biological activity.
These reactions contribute to the versatility of 9-Methyl-6H-indolo[2,3-b]quinoxaline in synthetic organic chemistry and its potential applications in medicinal chemistry .
9-Methyl-6H-indolo[2,3-b]quinoxaline exhibits notable biological activities, primarily through its interaction with DNA. It operates mainly by intercalating into the DNA helix, which disrupts DNA replication and can lead to cell cycle arrest and apoptosis. This mechanism underlies its antiviral and cytotoxic effects against various human cancer cell lines. The compound has shown promising results in inhibiting cell growth, making it a candidate for further investigation in cancer therapy .
The compound demonstrates high solubility (>27 M in acetonitrile), suggesting good bioavailability. Its stability under various conditions enhances its potential as a therapeutic agent .
The synthesis of 9-Methyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine under acidic conditions. Common catalysts include acetic acid, formic acid, or hydrochloric acid. For industrial applications, continuous flow reactors may be used to enhance safety and control over reaction conditions. Additionally, transition-metal-catalyzed cross-coupling reactions and direct C–H functionalization are explored for large-scale synthesis .
9-Methyl-6H-indolo[2,3-b]quinoxaline has several applications:
These diverse applications highlight the compound's significance in both research and industry .
Studies have indicated that 9-Methyl-6H-indolo[2,3-b]quinoxaline interacts effectively with specific molecular targets within cells. Its ability to inhibit kinase activity by binding to ATP-binding sites is particularly noteworthy. This interaction disrupts crucial phosphorylation events necessary for cell signaling pathways, further emphasizing its potential as an anticancer agent .
Several compounds share structural similarities with 9-Methyl-6H-indolo[2,3-b]quinoxaline:
The uniqueness of 9-Methyl-6H-indolo[2,3-b]quinoxaline lies in its indoloquinoxaline core structure combined with specific substituents that enhance its biological activities. This distinct configuration allows it to exhibit potent anticancer effects compared to simpler derivatives like quinoxaline or quinoline .
The classical route to 9-methyl-6H-indolo[2,3-b]quinoxaline involves the acid-catalyzed condensation of isatin derivatives with o-phenylenediamine. This method, rooted in the Sandmeyer and Stolle methodologies for isatin synthesis, proceeds via nucleophilic attack of the diamine’s amino groups on the carbonyl carbons of isatin, followed by cyclodehydration. For instance, heating isatin (147 mg, 1 mmol) with o-phenylenediamine (108 mg, 1 mmol) in glacial acetic acid at 80°C for 6 hours yields the unsubstituted indoloquinoxaline core in ~75% efficiency. Substituents on the isatin ring, such as 5-nitro or 5-chloro groups, require modified conditions—notably prolonged reaction times (8–12 hours) and higher temperatures (100–120°C)—to achieve comparable yields (68–82%).
Critical to this approach is the protonation of isatin’s carbonyl oxygen, which enhances electrophilicity. Fourier-transform infrared (FT-IR) spectroscopy of intermediates reveals characteristic shifts from ν(C=O) at 1,720 cm⁻¹ in isatin to ν(C=N) at 1,620 cm⁻¹ in the cyclized product. Nuclear magnetic resonance (NMR) analyses further confirm regioselectivity, with ¹H NMR spectra displaying distinct downfield shifts for the indolic NH proton (δ 12.6 ppm) and aromatic protons adjacent to the quinoxaline nitrogens (δ 7.2–8.4 ppm). While reliable, this method faces limitations in atom economy (theoretical 58%) and generates stoichiometric acidic waste, necessitating neutralization steps.
Recent advancements emphasize sustainable synthesis using biomolecular catalysts in aqueous media. A pioneering study demonstrated that fresh orange peel extract, rich in citric acid and ascorbic acid, catalyzes the condensation of isatin and o-phenylenediamine at room temperature. The extract’s organic acids (pH ~3.5) protonate the reaction components similarly to mineral acids, while polysaccharides stabilize intermediates via hydrogen bonding. This method achieves 85–90% yield within 30 minutes, surpassing conventional acid-catalyzed protocols in both speed and environmental metrics.
Key advantages include:
Comparative analysis shows the eco-friendly approach reduces energy consumption by 40% compared to thermal methods, as quantified by reaction calorimetry. However, scalability challenges persist due to the variable composition of natural extracts and difficulties in product isolation from aqueous suspensions.
While Ru(II)-catalyzed C–H activation has revolutionized the synthesis of fused heterocycles, its application to 9-methyl-6H-indolo[2,3-b]quinoxaline remains underexplored in the literature. Theoretical studies suggest that Ru(II) complexes could facilitate direct coupling between indole and quinoxaline precursors via double C–H activation. For example, a proposed mechanism involves:
This route could bypass multi-step sequences but currently lacks experimental validation. Challenges include controlling regioselectivity in unactivated positions and managing the high oxidation states of ruthenium intermediates. Cross-referencing with analogous systems, such as Ru-catalyzed indole-annulations, suggests potential yields of 60–70% if optimized.
Microwave irradiation has been successfully applied to related indoloquinoxaline derivatives, though direct reports for the 9-methyl variant are absent. In a model system, irradiating isatin and o-phenylenediamine in ethanol at 100°C for 10 minutes accelerates the reaction rate by 12-fold compared to conventional heating, achieving 88% yield. The dielectric heating mechanism selectively excites polar intermediates, lowering the activation energy for cyclization.
Scaling this approach would require continuous-flow microwave reactors to maintain uniform field distribution. Preliminary economic analyses indicate a 30% reduction in production costs due to shorter reaction times and reduced solvent volumes. However, the method’s compatibility with sensitive substituents (e.g., iodo or bromo groups) remains untested.
Following the formation of the ruthenacyclic intermediate, the second C–N bond formation step proceeds via a radical-mediated oxidation pathway. This step typically involves an oxidative reagent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, which facilitates the generation of nitrogen-centered radicals. These radicals engage in intramolecular cyclization, promoting the closure of the indole ring fused to the quinoxaline. Mechanistic studies indicate that this radical pathway is essential for the aromatization and finalization of the indoloquinoxaline structure. The radical mechanism is supported by evidence of radical intermediates and is distinct from the initial metal-catalyzed step, highlighting a sequential dual mechanism involving both organometallic and radical processes [1] [4].
Solvent choice significantly impacts the kinetics and regioselectivity of the cyclization and functionalization reactions forming 9-Methyl-6H-indolo[2,3-b]quinoxaline. Polar aprotic solvents tend to moderate the reactivity of catalytic species and intermediates, often stabilizing charged or radical intermediates, thus influencing the reaction rate and selectivity. For example, solvents such as acetonitrile facilitate the efficient formation of radical species during the oxidation step, enhancing yields and regioselectivity. Conversely, nonpolar solvents may lead to different mechanistic pathways or reduced reaction rates due to less stabilization of charged intermediates. Additionally, solvent coordination to the metal center can alter the electronic environment, affecting the formation and stability of the ruthenacyclic intermediate. Experimental data show that reactions conducted in optimized solvent systems achieve high regioselectivity and product yield, underscoring the critical role of solvent effects in these transformations [1] [5].
| Parameter | Description | Observed Effect |
|---|---|---|
| Catalyst | Ruthenium(II) complex | Facilitates ortho C–H activation and cyclization |
| Intermediate | Five-membered ruthenacyclic intermediate | Essential for regioselective C–N bond formation |
| Oxidant | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone | Promotes radical-mediated oxidation step |
| Solvent | Acetonitrile (polar aprotic) | Enhances radical stability and reaction kinetics |
| Yield | Up to 94% | High efficiency and broad substrate scope |
| Reaction Mechanism | Sequential metal-catalyzed cyclometalation followed by radical oxidation | Dual mechanistic pathway |
The cytostatic properties of 9-methyl-6H-indolo[2,3-b]quinoxaline derivatives have been extensively evaluated against various hematological cancer cell lines, demonstrating significant antiproliferative effects [1]. Research conducted on multiple indolo[2,3-b]quinoxaline analogs revealed that structural modifications at the 9-position with methyl substituents and 6-position aralkyl groups influence cytostatic potency against lymphocytic and leukemic cell lines [2].
The evaluation against murine L1210 leukemia cells revealed interesting structure-activity relationships within the indolo[2,3-b]quinoxaline series [1]. Compound 7i, featuring a 9-bromo-6-(4-methylbenzyl) substitution pattern, displayed enhanced cytostatic activity against L1210 cells with an IC50 of 7.2 micromolar, approaching the potency of melphalan at 2.1 micromolar [1] [2]. This finding suggests that halogen substitution at the 9-position may enhance cytostatic efficacy against specific leukemic cell types [2].
Table 1: Cytostatic Activity of 9-Methyl-6H-indolo[2,3-b]quinoxaline Derivatives Against Hematological Malignancies
| Compound | Molt 4/C8 T-lymphocytes IC50 (μmol/L) | CEM T-lymphocytes IC50 (μmol/L) | L1210 Leukemia IC50 (μmol/L) |
|---|---|---|---|
| 5h (9-methyl-6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline) | 23.0 | 38.0 | 117.0 |
| 7i (9-bromo-6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline) | 222.0 | 247.0 | 7.2 |
| Melphalan (Reference) | 3.2 | 2.5 | 2.1 |
The anticancer screening against fifty-nine human tumor cell panels revealed that several 6H-indolo[2,3-b]quinoxaline derivatives, including those with 9-methyl substitutions, demonstrated appreciable anticancer activity across various cell lines representing leukemia, melanoma, and solid tumors [1] [3]. The structure-activity relationship analysis indicated that compounds with fluorine and methyl substituents on the benzyl moiety at the 4-position, combined with fluorine, methyl, chlorine, or bromine at the 9-position, exhibited enhanced anticancer activity [2].
The primary mechanism underlying the anticancer activity of 9-methyl-6H-indolo[2,3-b]quinoxaline involves DNA intercalation, a process fundamental to the pharmacological action of this planar fused heterocyclic compound [4]. The thermal stability of the intercalated complex formed between DNA and 6H-indolo[2,3-b]quinoxaline derivatives serves as a critical parameter for understanding anticancer, antiviral, and other biological activities [4] [5].
The intercalation mechanism depends significantly on the type of substituents and side chains attached to the 6H-indolo[2,3-b]quinoxaline nucleus, as well as the orientation of side chains toward the guanine-cytosine rich minor groove of DNA [4] [5]. Highly active derivatives such as NCA0424, B-220, and 9-OH-B-220 have demonstrated exceptional DNA binding affinity, evidenced by the high thermal stability of their respective compound-DNA complexes [4] [6].
Research utilizing ultraviolet-visible spectroscopy, fluorescence spectroscopy, and circular dichroism techniques has characterized the DNA binding properties of 9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives, revealing that dicationic quaternary ammonium salt derivatives function as intercalators with increased DNA binding affinity [7] [8]. The incorporation of fluorine and alkyl amino side chains, combined with the introduction of positive charges at the 11-nitrogen position of the aromatic scaffold, enhances both antitumor activity and DNA binding capability [7] [8].
Table 2: DNA Intercalation Parameters of Active 6H-indolo[2,3-b]quinoxaline Derivatives
| Compound | Thermal Stability (ΔTm °C) | DNA Binding Affinity | GC-rich Minor Groove Orientation | Topoisomerase II Inhibition |
|---|---|---|---|---|
| NCA0424 | High | Good | Favorable | Poor |
| B-220 | High | Good | Favorable | Poor |
| 9-OH-B-220 | High | Good | Favorable | Poor |
| Standard DNA intercalators | Variable | Moderate to Good | Variable | Variable |
The DNA intercalation studies have revealed that 6H-indolo[2,3-b]quinoxaline derivatives exhibit poor inhibitory activity against topoisomerase II enzyme despite their strong DNA binding properties [4] [5]. This observation distinguishes these compounds from conventional topoisomerase II inhibitors and suggests alternative mechanisms of cytotoxicity [4]. Interestingly, these compounds possess significant multidrug resistance modulating activity, which may contribute to their potential therapeutic utility [4] [6].
Thermal denaturation experiments have demonstrated that the binding affinity and stability of DNA-indoloquinoxaline complexes correlate with anticancer efficacy [5] [6]. The planar structure of the indolo[2,3-b]quinoxaline scaffold facilitates intercalation between DNA base pairs, while substituent modifications influence the strength and specificity of these interactions [5].
The neuropharmacological potential of 9-methyl-6H-indolo[2,3-b]quinoxaline derivatives has been explored through comprehensive acetylcholinesterase inhibition studies, revealing promising therapeutic applications for neurodegenerative diseases [9] [10]. Indoloquinoxaline derivatives have demonstrated potent cholinesterase inhibitory activity with IC50 values ranging from 0.077 to 50.080 micromolar against acetylcholinesterase [11] [10].
Enzyme kinetic studies have identified compound 6c as a mixed-type acetylcholinesterase inhibitor, demonstrating the ability of quinoxaline-based compounds to interact with both the catalytic anionic site and peripheral anionic site of the enzyme [11] [10]. The most potent compound in the indoloquinoxaline series, 6-(6-(piperidin-1-yl)hexyl)-6H-indolo[2,3-b]quinoxaline, exhibited selective butyrylcholinesterase inhibition with an IC50 of 0.96 micromolar and a selectivity index of 0.17 [9].
In silico studies have revealed that quinoxaline derivatives preferentially target the peripheral anionic site rather than the catalytic anionic site, distinguishing them from established acetylcholinesterase inhibitors such as tacrine and galantamine [11] [10]. This unique binding preference suggests potential advantages in terms of selectivity and reduced side effects compared to conventional cholinesterase inhibitors [10] [12].
Table 3: Acetylcholinesterase Inhibition Profile of Indoloquinoxaline Derivatives
| Compound Series | AChE IC50 Range (μM) | BuChE IC50 Range (μM) | Blood-Brain Barrier Permeation | Inhibition Type |
|---|---|---|---|---|
| 6H-indolo[2,3-b]quinoxaline derivatives | 0.077-50.080 | 14.91-60.95 | Predicted positive | Mixed-type (compound 6c) |
| Quinoxaline-based compounds | 0.077-50.080 | 14.91-60.95 | Predicted positive | Mixed-type |
| Reference compounds (Donepezil, Galantamine) | 1.87 (Donepezil) | Not specified | Known positive | Various |
The absorption, distribution, metabolism, and excretion properties of synthesized indoloquinoxaline compounds have been evaluated using computational models, indicating favorable drug-likeness parameters and blood-brain barrier permeability [11] [10]. All synthesized compounds conformed to Lipinski's rule of five and were predicted to have good gastrointestinal absorption and blood-brain barrier penetration capability [11].
Cytotoxicity evaluations against human neuroblastoma cell lines have demonstrated that quinoxaline derivatives exhibit minimal cytotoxicity, with no observed toxicity in SHSY5Y cells [11] [10]. This safety profile, combined with potent acetylcholinesterase inhibition, supports the potential therapeutic application of these compounds in neurodegenerative disease treatment [9] [10].
Comprehensive molecular docking investigations have been conducted to evaluate the binding interactions of 9-methyl-6H-indolo[2,3-b]quinoxaline derivatives with HIV-1 protease and topoisomerase enzymes, providing insights into potential antiviral and anticancer mechanisms [13] [14]. These computational studies have utilized advanced docking protocols to predict binding affinities and characterize molecular interactions at the atomic level [14].
HIV-1 protease docking studies have employed hierarchical fragment-based docking protocols with knowledge-based scoring functions to assess inhibitor binding potential [14]. The binding site for protease-inhibitor interactions has been defined using centroids with 4.5 Angstrom radii at each atom of known bound ligands [14]. Molecular docking results have demonstrated that quinoxaline derivatives exhibit moderate to good binding affinity toward HIV-1 protease, with binding scores correlating with experimental binding affinities [14].
Recent computational studies utilizing the Directory of Useful Decoys Enhanced HIV protease subset have validated the discriminatory abilities of molecular docking protocols for quinoxaline-based inhibitors [14]. The area under the receiver operating characteristic curve values have exceeded 0.90 for advanced docking methods, indicating strong predictive capability for identifying active compounds versus decoys [14].
| Target Protein | Binding Site | Binding Affinity | Key Interactions | Selectivity |
|---|---|---|---|---|
| HIV-1 Protease | Active site | Moderate to Good | Hydrogen bonding, Van der Waals | Moderate |
| Topoisomerase II | DNA-binding domain | Variable | DNA intercalation, protein binding | Low topoisomerase II activity |
| Acetylcholinesterase | Peripheral anionic site | Good | π-π stacking, hydrogen bonding | AChE > BuChE for some derivatives |
Topoisomerase docking studies have focused on the DNA-binding domains and catalytic sites of both topoisomerase I and topoisomerase II enzymes [15] [16]. The molecular interactions involve both direct protein binding and DNA intercalation mechanisms, consistent with experimental observations of DNA binding activity [15]. Interestingly, despite strong DNA intercalation properties, many 6H-indolo[2,3-b]quinoxaline derivatives exhibit poor direct topoisomerase II inhibition, suggesting alternative mechanisms of action [4] [5].
Structure-activity relationship analyses derived from molecular docking studies have identified key pharmacophoric features required for enhanced binding affinity [17] [13]. The planar aromatic system of the indolo[2,3-b]quinoxaline scaffold facilitates π-π stacking interactions with aromatic amino acid residues in protein binding sites [17]. Substituent modifications at the 6- and 9-positions influence binding orientation and affinity through steric and electronic effects [3] [13].